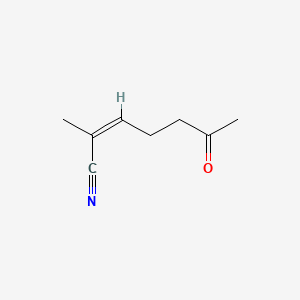

(Z)-2-methyl-6-oxohept-2-enenitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H11NO |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

(Z)-2-methyl-6-oxohept-2-enenitrile |

InChI |

InChI=1S/C8H11NO/c1-7(6-9)4-3-5-8(2)10/h4H,3,5H2,1-2H3/b7-4- |

InChI Key |

SWDKVHPBZCGTFB-DAXSKMNVSA-N |

Isomeric SMILES |

CC(=O)CC/C=C(/C)\C#N |

Canonical SMILES |

CC(=O)CCC=C(C)C#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Z 2 Methyl 6 Oxohept 2 Enenitrile and Its Stereoisomers

Chemo- and Stereoselective Synthesis of the (Z)-Alkene Moiety in Heptenitriles

The critical challenge in synthesizing (Z)-2-methyl-6-oxohept-2-enenitrile lies in controlling the geometry of the trisubstituted α,β-unsaturated nitrile. Several powerful olefination and cross-coupling reactions have been developed and refined to provide high levels of stereocontrol.

Wittig Olefination and Related Alkene-Forming Transformations for (Z)-Stereocontrol

The Wittig reaction is a widely used method for converting aldehydes and ketones into alkenes. mnstate.edulibretexts.org The stereochemical outcome of the reaction is highly dependent on the nature of the phosphorus ylide, often referred to as the Wittig reagent. organic-chemistry.org For the synthesis of (Z)-alkenes, non-stabilized ylides are typically employed. organic-chemistry.orgwikipedia.org

The reaction proceeds through the formation of an oxaphosphetane intermediate. libretexts.orgorganic-chemistry.org With non-stabilized ylides (where the group attached to the carbanion is an alkyl or hydrogen), the initial cycloaddition to the carbonyl is rapid and often kinetically controlled, leading preferentially to the cis-oxaphosphetane, which then collapses to form the (Z)-alkene and triphenylphosphine oxide. wikipedia.orgmasterorganicchemistry.com

In the context of synthesizing the target molecule, a suitable precursor would be a ketone such as 5-oxohexanal. The corresponding non-stabilized phosphonium (B103445) ylide, derived from 1-cyanoethyltriphenylphosphonium salt, would react to form the desired (Z)-enenitrile. The choice of base and solvent is crucial; salt-free conditions, often achieved using sodium bases like sodium hydride or sodium amide, are known to enhance Z-selectivity. organic-chemistry.orgwikipedia.org

| Ylide Type | Typical Substituent (R) | Predominant Alkene Isomer |

| Non-stabilized | Alkyl, H | (Z)-alkene |

| Semi-stabilized | Aryl, Vinyl | Mixture of (E/Z)-alkenes |

| Stabilized | Ester, Ketone, CN | (E)-alkene |

While the Wittig reaction is a powerful tool, a significant drawback is the formation of the stoichiometric byproduct, triphenylphosphine oxide, which can complicate purification. mnstate.edu

Horner–Wadsworth–Emmons Reactions and Modifications for E/Z Selectivity

The Horner–Wadsworth–Emmons (HWE) reaction, a modification of the Wittig reaction, utilizes phosphonate (B1237965) carbanions, which are generally more nucleophilic than the corresponding phosphonium ylides. wikipedia.orgnih.govconicet.gov.ar The standard HWE reaction typically shows high selectivity for the thermodynamically more stable (E)-alkene. wikipedia.orgnih.govmdpi.com This is because the intermediates in the reaction pathway can equilibrate to favor the species that leads to the trans product. wikipedia.org

However, significant modifications have been developed to steer the reaction towards the (Z)-isomer. The Still-Gennari modification is a prominent example, achieving high Z-selectivity by employing phosphonates with electron-withdrawing groups, such as trifluoroethyl esters, in conjunction with strong, non-coordinating bases (e.g., potassium bis(trimethylsilyl)amide, KHMDS) and a crown ether in a polar aprotic solvent like THF at low temperatures. wikipedia.orgnih.govnih.gov The electron-withdrawing groups on the phosphonate accelerate the elimination of the oxaphosphetane intermediate, favoring the kinetic (Z)-product. wikipedia.org

For the synthesis of this compound, a Still-Gennari approach would involve reacting a protected 5-oxohexanal with a modified phosphonoacetonitrile reagent, such as diethyl (1-cyanoethyl)phosphonate bearing electron-withdrawing ester groups.

| HWE Reaction Type | Phosphonate Reagent | Base/Conditions | Predominant Isomer |

| Standard HWE | Trialkyl phosphonoacetate | NaH / THF | (E)-alkene |

| Still-Gennari | Bis(trifluoroethyl) phosphonoacetate | KHMDS, 18-crown-6 / THF, -78 °C | (Z)-alkene |

| Ando Modification | Phosphonates with bulky aryl groups | KHMDS / Toluene | (Z)-alkene |

Palladium-Catalyzed Cross-Coupling Strategies towards Stereodefined Enenitriles

Palladium-catalyzed cross-coupling reactions offer a powerful alternative for the stereospecific formation of carbon-carbon bonds. researchgate.net Reactions like the Suzuki and Negishi couplings can be adapted for the synthesis of stereodefined enenitriles.

One strategy involves the stereoconvergent cross-coupling of racemic α-halonitriles with organozinc (Negishi) or organoboron (Suzuki) reagents. nih.govnih.gov For instance, a racemic α-bromo-heptenitrile could be coupled with an appropriate organometallic reagent in the presence of a chiral palladium catalyst to furnish the enantioenriched product. This approach is particularly valuable as it can establish a stereocenter while forming the C-C bond. nih.gov

Another approach is the palladium-catalyzed reaction of dienyl cyclopropanes. These substrates can undergo enantioselective rearrangement under palladium catalysis to form functionalized cyclopentene derivatives, showcasing the ability of palladium to control complex transformations with high stereoselectivity. nih.gov While not a direct route to the acyclic target, this methodology highlights the potential for developing novel palladium-catalyzed strategies for constructing complex enenitriles. The synthesis of nitriles from N-phthaloyl hydrazones has also been achieved via palladium catalysis, indicating the versatility of this metal in nitrile synthesis. rsc.org These methods provide pathways to complex nitrile-containing molecules where stereochemistry can be precisely controlled.

Construction of the 6-Oxoheptane Backbone

The synthesis of the seven-carbon chain containing a ketone at the 6-position can be accomplished through various reliable carbon-carbon bond-forming reactions and functional group manipulations.

Carbon-Carbon Bond Forming Reactions: Aldol (B89426) Condensations and Michael Additions

The aldol condensation is a fundamental C-C bond-forming reaction that joins two carbonyl compounds. khanacademy.org An intramolecular aldol condensation of a suitable dicarbonyl precursor is a viable strategy for forming a cyclic intermediate that can be further elaborated. For example, the intramolecular aldol condensation of 6-oxoheptanal can lead to the formation of 1-acetylcyclopentene. study.comstackexchange.comstudy.com While this forms a five-membered ring, it demonstrates the principle of using an aldol reaction on a 6-oxoheptane derivative. To construct the acyclic backbone, an intermolecular aldol reaction between acetone and a suitable four-carbon aldehyde derivative could be envisioned, followed by dehydration.

The Michael addition, or conjugate addition, is another powerful tool for C-C bond formation. nih.gov This reaction involves the addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). researchgate.net To construct the 6-oxoheptane backbone, a nucleophile derived from a nitrile, such as the anion of acetonitrile, could be added to an α,β-unsaturated ketone like methyl vinyl ketone. researchgate.net While the addition of unactivated nitriles can be challenging, manganese-catalyzed methods have been developed to facilitate this transformation under mild, base-free conditions. nih.gov

| Reaction | Reactants | Bond Formed | Relevance to Backbone |

| Aldol Condensation | Enolate + Carbonyl | C-C (β-hydroxy carbonyl) | Joins smaller carbonyl fragments |

| Michael Addition | Enolate/Nucleophile + α,β-Unsaturated Carbonyl | C-C (1,5-dicarbonyl) | Adds a carbon chain to a ketone precursor |

Functional Group Interconversions for Ketone Introduction

Often, it is synthetically more convenient to introduce the ketone functionality at a later stage through the interconversion of other functional groups. researchgate.netvanderbilt.edu The cyano group itself is a versatile precursor to ketones. libretexts.org

A well-established method is the reaction of a nitrile with an organometallic reagent, such as a Grignard reagent or an organolithium reagent. chemistrysteps.com The organometallic reagent adds to the electrophilic carbon of the nitrile to form an imine anion intermediate. Subsequent acidic workup hydrolyzes the imine to the corresponding ketone. chemistrysteps.com For the synthesis of the target molecule, a heptenitrile precursor could be reacted with methylmagnesium bromide or methyllithium, followed by hydrolysis, to install the ketone at the 6-position. This method is highly effective for forming ketones from nitriles because the intermediate imine anion is resistant to a second nucleophilic addition. chemistrysteps.com

Alternatively, a precursor alcohol at the 6-position could be oxidized to the ketone using a variety of standard oxidizing agents (e.g., PCC, Swern oxidation, Dess-Martin periodinane). The alcohol could be introduced via reduction of a corresponding carboxylic acid or ester, or through the opening of an epoxide.

Nitrile Group Installation Strategies

The introduction of the nitrile functional group is a critical step in the synthesis of the target molecule. Several strategies can be envisioned, each with its own advantages and challenges, particularly concerning the stereoselective formation of the (Z)-alkene.

The functionalization of alkynes represents a powerful approach for the stereoselective synthesis of substituted alkenes. Cyanoboration, the simultaneous addition of a boron and a cyano group across a carbon-carbon triple bond, is a particularly attractive method for accessing β-boryl α,β-unsaturated nitriles, which are versatile intermediates.

While traditional cyanoboration methods catalyzed by palladium or nickel complexes often lead to cis-addition products, recent advancements have enabled trans-selective cyanoboration of 1,3-enynes. organic-chemistry.org This development is significant as it provides a pathway to otherwise difficult-to-access stereoisomers. A plausible precursor for a cyanoboration approach to this compound would be an appropriately substituted alkyne.

A hypothetical reaction scheme could involve the palladium-catalyzed cis-cyanoboration of a terminal alkyne. The general mechanism is believed to involve the oxidative addition of the B-CN bond to the metal center, followed by a cis-selective migratory insertion into the alkyne and subsequent reductive elimination. organic-chemistry.org

| Catalyst System | Substrate Scope | Selectivity | Reference |

| Pd/Senphos ligand | 1,3-enynes | High site-, regio-, and trans-diastereoselectivity | organic-chemistry.org |

| Pd and Ni complexes | Alkynes | Generally cis-selective | organic-chemistry.org |

Further functionalization of the resulting vinylborane intermediate would be necessary to complete the synthesis of the target molecule.

The dehydration of primary amides and aldoximes is a classical and widely used method for the synthesis of nitriles. organic-chemistry.orglibretexts.orgumich.edu This approach is attractive due to the ready availability of the starting materials. A variety of dehydrating agents can be employed, ranging from strong reagents like phosphorus pentoxide (P₂O₅) and phosphorus oxychloride (POCl₃) to milder, more modern catalytic systems. libretexts.orgresearchgate.net

For the synthesis of this compound, this strategy would involve the preparation of the corresponding (Z)-2-methyl-6-oxohept-2-enamide or (Z)-2-methyl-6-oxohept-2-enal oxime. The primary challenge in this approach lies in the stereoselective synthesis of the (Z)-configured amide or oxime precursor. If the stereochemistry of the double bond can be established prior to the dehydration step, this method offers a straightforward route to the final nitrile.

Modern dehydration methods often utilize milder conditions, which can be advantageous when dealing with sensitive functional groups like the ketone present in the target molecule. researchgate.net Catalytic Appel-type dehydrations, for instance, can be highly efficient and proceed under mild conditions.

| Dehydrating Agent/System | Substrate | Conditions | Key Features |

| P₂O₅, POCl₃, SOCl₂ | Primary Amides | Harsh, often requiring high temperatures | Traditional, effective for robust substrates libretexts.org |

| Silane-based reagents | Primary Amides | Milder, catalytic | Operationally simple and more benign researchgate.net |

| Activated DMSO species | Primary Amides | Mild | High yields, applicable to one-pot procedures umich.edu |

A significant advantage of this strategy is that if a stereoselective synthesis of the (Z)-amide or (Z)-oxime can be achieved, the subsequent dehydration is unlikely to affect the stereochemistry of the double bond.

Convergent and Linear Synthesis Pathways towards this compound

For this compound, a convergent approach could involve the synthesis of two key fragments: a five-carbon unit containing the ketone and a three-carbon unit containing the nitrile and the methyl-substituted double bond. These two fragments could then be joined via a suitable carbon-carbon bond-forming reaction.

| Synthesis Strategy | Advantages | Disadvantages |

| Linear | Conceptually simple to plan. | Often results in low overall yields for multi-step syntheses. A failure in any step compromises the entire synthesis. |

| Convergent | Generally leads to higher overall yields. Allows for parallel synthesis of fragments. More flexible, as different coupling partners can be explored. | Requires more complex planning to design the fragments and the coupling strategy. |

Methodological Innovations in Multi-Component Synthesis of Analogous Structures

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer a powerful tool for the rapid construction of complex molecules. While a specific MCR for the direct synthesis of this compound has not been reported, the principles of MCRs can be applied to generate structurally similar compounds.

For example, MCRs have been developed for the synthesis of highly functionalized cyclopentenes from 1,2-allenic ketones, 4-chloroacetoacetate, and malononitrile or cyanoacetate. chemistrysteps.com These reactions proceed through a cascade process involving nucleophilic substitution, Michael addition, and intramolecular aldol-type reactions. Such strategies highlight the potential of MCRs to assemble complex carbon skeletons with multiple functional groups in a single step.

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are also well-established for the synthesis of diverse and complex molecules, including heterocycles. nih.gov These reactions often generate a high degree of molecular complexity in a single transformation. The development of a novel MCR tailored for the synthesis of acyclic, functionalized α,β-unsaturated nitriles could provide a highly efficient route to compounds like this compound.

The key to applying MCRs to the synthesis of the target molecule would be the judicious choice of starting materials that, upon reaction, would assemble the desired carbon framework and incorporate the necessary functional groups with the correct stereochemistry.

Chemical Reactivity and Derivatization Pathways of Z 2 Methyl 6 Oxohept 2 Enenitrile

Reactivity of the α,β-Unsaturated Nitrile Moiety

The α,β-unsaturated nitrile group in (Z)-2-methyl-6-oxohept-2-enenitrile is characterized by a carbon-carbon double bond conjugated with a cyano group. This conjugation renders the β-carbon electrophilic and susceptible to attack by nucleophiles.

Conjugate Additions to the Activated Alkene (Michael Reactions)

The electron-withdrawing nature of the nitrile group activates the carbon-carbon double bond for Michael or 1,4-conjugate additions. A variety of nucleophiles can be employed in this reaction. Softer nucleophiles, such as enolates, organocuprates (Gilman reagents), and amines, preferentially attack the β-carbon of the α,β-unsaturated system. pressbooks.pubyoutube.com For instance, the reaction with an enolate, a common Michael donor, would result in the formation of a new carbon-carbon bond at the β-position. youtube.com Organocuprates are also effective for 1,4-addition to α,β-unsaturated ketones and are expected to react similarly with α,β-unsaturated nitriles. youtube.com Amines are also excellent nucleophiles for conjugate additions to unsaturated nitriles. chemtube3d.com

| Nucleophile (Michael Donor) | Product of Conjugate Addition |

| Enolate (e.g., from a β-diketone) | Adduct with a new C-C bond at the β-carbon |

| Organocuprate (e.g., (CH₃)₂CuLi) | β-alkylated nitrile |

| Amine (e.g., Diethylamine) | β-amino nitrile |

The general mechanism involves the attack of the nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate, which is then protonated to yield the final product. youtube.com

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

The activated double bond of this compound can also participate in cycloaddition reactions.

Diels-Alder Reaction: In a Diels-Alder reaction, the α,β-unsaturated nitrile can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. sigmaaldrich.comyoutube.com The presence of the electron-withdrawing nitrile group enhances the reactivity of the dienophile. youtube.com The stereochemistry of the dienophile is retained in the product, meaning that the (Z)-configuration of the starting material will influence the stereochemistry of the resulting cyclohexene (B86901) derivative. youtube.commasterorganicchemistry.com

1,3-Dipolar Cycloadditions: This compound can also undergo 1,3-dipolar cycloadditions with 1,3-dipoles such as nitrile oxides, azides, and nitrile imines to form five-membered heterocyclic rings. chim.itwikipedia.orgorganic-chemistry.org For example, reaction with a nitrile oxide would yield an isoxazoline. wikipedia.orgnih.govnih.gov These reactions are valuable for the synthesis of various heterocyclic compounds. chim.itwikipedia.org The regioselectivity of these cycloadditions is influenced by both electronic and steric factors. organic-chemistry.org

| Reaction Type | Reactant | Product |

| Diels-Alder | Conjugated Diene | Substituted Cyclohexene |

| 1,3-Dipolar Cycloaddition | Nitrile Oxide | Isoxazoline |

| 1,3-Dipolar Cycloaddition | Azide | Triazoline |

| 1,3-Dipolar Cycloaddition | Nitrile Imine | Pyrazoline |

Reductions and Oxidations of the Carbon-Carbon Double Bond

The carbon-carbon double bond can be selectively reduced or oxidized.

Reductions: Catalytic hydrogenation can be employed to reduce the C=C double bond to a single bond. Depending on the catalyst and reaction conditions, the nitrile and ketone functionalities may also be reduced. However, selective reduction of the α,β-unsaturated bond is achievable using specific reagents. For example, a copper-catalyzed conjugate reduction using polymethylhydrosiloxane (B1170920) (PMHS) has been shown to be highly efficient for α,β-unsaturated nitriles. rsc.org Other methods for the 1,4-reduction of α,β-unsaturated compounds include the use of rhodium complexes or a combination of a borane (B79455) and a protic source. organic-chemistry.orgrsc.org Enzymatic reductions using ketoreductases have also been shown to selectively reduce the alkenyl group of α,β-unsaturated carbonyls. chemrxiv.org

Oxidations: The double bond can be subjected to various oxidation reactions. Epoxidation, for instance, using reagents like meta-chloroperoxybenzoic acid (m-CPBA), would form an epoxide. Dihydroxylation with osmium tetroxide would yield a diol. Oxidative cleavage of the double bond with ozone (ozonolysis) would break the carbon-carbon bond, leading to the formation of a ketone and a derivative of the nitrile-containing fragment. The presence of other functional groups necessitates careful selection of reagents to ensure chemoselectivity. researchgate.net

Transformations Involving the Ketone Functionality

The ketone group in this compound provides another site for chemical modification.

Nucleophilic Additions to the Carbonyl Group

The carbonyl carbon of the ketone is electrophilic and can be attacked by a range of nucleophiles. docbrown.info

Grignard Reagents: Grignard reagents (RMgX) react with the ketone to form tertiary alcohols upon acidic workup. libretexts.orgyoutube.com This reaction provides a route to introduce a new alkyl or aryl group at the carbonyl carbon. libretexts.org

Reduction to Alcohols: The ketone can be reduced to a secondary alcohol using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). docbrown.info NaBH₄ is a milder reducing agent and would likely be more selective for the ketone in the presence of the α,β-unsaturated nitrile.

Formation of Cyanohydrins: The addition of hydrogen cyanide (HCN) to the ketone would result in the formation of a cyanohydrin. This reaction is typically catalyzed by a base. docbrown.info

| Reagent | Product |

| Grignard Reagent (e.g., CH₃MgBr) | Tertiary Alcohol |

| Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Hydrogen Cyanide (HCN) | Cyanohydrin |

Condensation Reactions of the Ketone

The ketone functionality can undergo condensation reactions, typically involving the formation of an enolate intermediate. vanderbilt.edu

Aldol (B89426) Condensation: In the presence of a base or acid, the ketone can undergo an aldol reaction with another carbonyl compound (or itself) that has α-hydrogens. ncert.nic.in This reaction forms a β-hydroxy ketone, which can then dehydrate to form an α,β-unsaturated ketone. ncert.nic.in

Wittig Reaction: The Wittig reaction provides a method to convert the ketone into an alkene. The ketone reacts with a phosphorus ylide (Wittig reagent) to form a new carbon-carbon double bond, replacing the carbonyl group.

Knoevenagel Condensation: This reaction involves the condensation of the ketone with a compound containing an active methylene (B1212753) group (e.g., malonic ester, cyanoacetic ester) in the presence of a weak base. youtube.com This leads to the formation of a new C=C bond. youtube.com

Selective Reductions of the Ketone

The selective reduction of the ketone carbonyl in this compound to a secondary alcohol, while preserving the nitrile and the α,β-unsaturated system, presents a significant synthetic challenge. Standard reducing agents like lithium aluminum hydride would indiscriminately attack both the ketone and the nitrile. However, chemoselective reduction can be achieved using milder or more specialized reagents that exhibit a preference for the carbonyl group.

One effective strategy involves the use of sodium borohydride (NaBH₄), which is generally selective for aldehydes and ketones over nitriles and esters. acs.org The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at low temperatures to enhance selectivity.

Another approach is the Luche reduction, which employs sodium borohydride in the presence of a lanthanide salt, most commonly cerium(III) chloride (CeCl₃). This method is particularly well-suited for the 1,2-reduction of α,β-unsaturated ketones, minimizing the competing 1,4-conjugate addition and often leaving other functional groups like nitriles intact. acs.org

Catalytic hydrogenation can also be employed for the selective reduction of the ketone, although careful selection of the catalyst and reaction conditions is crucial to avoid reduction of the nitrile and the alkene. For instance, certain modified catalysts may show preference for the ketone carbonyl.

| Reagent System | Product | Selectivity | Typical Conditions |

| Sodium Borohydride (NaBH₄) | (Z)-6-hydroxy-2-methylhept-2-enenitrile | High for ketone over nitrile | Methanol or Ethanol, 0 °C to room temperature |

| NaBH₄ / CeCl₃ (Luche Reduction) | (Z)-6-hydroxy-2-methylhept-2-enenitrile | Excellent for 1,2-reduction of ketone | Methanol, low temperature |

| Ammonia (B1221849) Borane | (Z)-6-hydroxy-2-methylhept-2-enenitrile | High for ketone over nitrile and alkene | Water or other protic solvents |

This table presents plausible outcomes based on established chemical principles for the selective reduction of ketones in the presence of nitriles and alkenes.

Reactions of the Nitrile Group

The nitrile group in this compound is a versatile functional handle that can be transformed into several other important chemical entities, including carboxylic acids, amides, and amines.

The hydrolysis of the nitrile group can be performed under either acidic or basic conditions to yield a carboxylic acid or its corresponding salt. libretexts.orgchemguide.co.uk The reaction proceeds through an amide intermediate, which can sometimes be isolated under milder conditions. byjus.com

Acid-catalyzed hydrolysis , typically using aqueous sulfuric or hydrochloric acid with heating, directly produces the carboxylic acid, (Z)-2-methyl-6-oxohept-2-enoic acid, along with an ammonium (B1175870) salt. libretexts.orgchemguide.co.uk

Base-catalyzed hydrolysis , using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide followed by acidification, initially forms the carboxylate salt. libretexts.orgchemguide.co.uk Subsequent treatment with a strong acid is necessary to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org

| Reaction | Reagents | Intermediate | Final Product |

| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | (Z)-2-methyl-6-oxohept-2-enamide | (Z)-2-methyl-6-oxohept-2-enoic acid |

| Base-Catalyzed Hydrolysis | 1. NaOH, H₂O, Heat; 2. H₃O⁺ | (Z)-2-methyl-6-oxohept-2-enamide | (Z)-2-methyl-6-oxohept-2-enoic acid |

This table outlines the expected products from the hydrolysis of the nitrile group based on general reaction mechanisms.

The nitrile group can be reduced to a primary amine, yielding (Z)-7-amino-2-methyl-6-oxohept-2-ene. Powerful reducing agents are required for this transformation.

Lithium aluminum hydride (LiAlH₄) is a common reagent for the reduction of nitriles to primary amines. wikipedia.orgchemguide.co.uk The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. chemguide.co.uk However, given the presence of a ketone in the starting material, this method would likely lead to the reduction of both the nitrile and the ketone, yielding (Z)-7-amino-2-methylhept-2-en-6-ol. To achieve selectivity, protection of the ketone group might be necessary prior to the reduction of the nitrile.

Catalytic hydrogenation offers another route to the primary amine. wikipedia.org This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as Raney nickel, platinum, or palladium. wikipedia.orgresearchgate.net The reaction conditions (pressure and temperature) can be optimized to favor the reduction of the nitrile over the ketone, although simultaneous reduction of the carbon-carbon double bond is also a possibility. The addition of ammonia can sometimes help to suppress the formation of secondary and tertiary amine byproducts. wikipedia.org

| Reagent System | Expected Main Product | Potential Byproducts |

| 1. Acetal (B89532) protection of ketone; 2. LiAlH₄; 3. Deprotection | (Z)-7-amino-2-methyl-6-oxohept-2-ene | - |

| H₂ / Raney Nickel | (Z)-7-amino-2-methyl-6-oxohept-2-ene | (Z)-7-amino-2-methylheptan-6-one, (Z)-7-amino-2-methylheptan-6-ol |

This table illustrates potential strategies and outcomes for the reduction of the nitrile group in the presence of a ketone and an alkene.

Nucleophilic addition of organometallic reagents, such as Grignard or organolithium reagents, to the nitrile group provides a powerful method for the formation of new carbon-carbon bonds, ultimately leading to ketones after hydrolysis of the intermediate imine. masterorganicchemistry.comchemistrysteps.comlibretexts.org

When this compound is treated with a Grignard reagent (R-MgX) or an organolithium reagent (R-Li), the nucleophilic R group adds to the electrophilic carbon of the nitrile. The resulting imine anion is then hydrolyzed upon aqueous workup to yield a ketone. masterorganicchemistry.comlibretexts.org

A significant challenge in this reaction is the potential for the organometallic reagent to also add to the ketone carbonyl group or to undergo 1,4-conjugate addition to the α,β-unsaturated system. libretexts.orgacs.org The outcome is highly dependent on the nature of the organometallic reagent, the substrate, and the reaction conditions. Sterically hindered Grignard reagents and the use of copper(I) salts can favor conjugate addition. youtube.com To achieve selective addition to the nitrile, protection of the ketone may be required.

| Reagent | Intermediate | Final Product (after hydrolysis) | Potential Side Reactions |

| R-MgX (Grignard) | Imine anion | (Z)-2-methyl-6-oxo-7-substituted-hept-2-en-7-one | Addition to ketone, 1,4-conjugate addition |

| R-Li (Organolithium) | Imine anion | (Z)-2-methyl-6-oxo-7-substituted-hept-2-en-7-one | Addition to ketone, 1,4-conjugate addition |

This table summarizes the general reaction of organometallic reagents with the nitrile functionality and highlights potential competing pathways.

Radical Chemistry of this compound and Related Oxime Ethers

The α,β-unsaturated nitrile moiety in this compound makes it a potential substrate for radical reactions. The cyano group can act as a radical acceptor in cascade reactions, allowing for the construction of complex cyclic structures. rsc.org Radical addition to the carbon-carbon double bond can be initiated by various radical precursors. libretexts.org For instance, pyranos-1-yl radicals are known to add to α,β-unsaturated nitriles. libretexts.org

Furthermore, the C(sp³)–H bonds allylic to the double bond and alpha to the ketone are potential sites for radical initiation, leading to further functionalization. acs.org The radical chemistry of related oxime ethers, which can be derived from the ketone, also offers synthetic opportunities. Radical reactions involving oxime ethers can lead to the formation of new C-C and C-N bonds.

Chemo- and Regioselective Derivatization Strategies

The presence of multiple reactive sites in this compound necessitates careful planning to achieve selective transformations.

Chemoselectivity (differentiating between the functional groups) can be controlled by the choice of reagent. For example:

Ketone vs. Nitrile: Milder reducing agents like NaBH₄ will preferentially reduce the ketone. acs.org

Nitrile vs. Ketone: Protection of the more reactive ketone as an acetal or ketal allows for a wider range of reactions to be performed on the nitrile group.

Regioselectivity (differentiating between different positions within a functional group system) is particularly relevant for addition reactions to the α,β-unsaturated nitrile.

1,2- vs. 1,4-Addition: The choice of nucleophile can direct the addition to either the nitrile carbon (1,2-addition) or the β-carbon of the alkene (1,4-conjugate addition). Hard nucleophiles like organolithium reagents tend to favor 1,2-addition, while softer nucleophiles like organocuprates (Gilman reagents) typically favor 1,4-addition. libretexts.org Grignard reagents can exhibit variable behavior. youtube.com

By employing a combination of these strategies, a wide array of derivatives can be synthesized from this compound, highlighting its utility as a versatile building block in organic synthesis.

Advanced Spectroscopic and Spectrometric Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the connectivity and stereochemistry of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed.

The ¹H NMR spectrum of (Z)-2-methyl-6-oxohept-2-enenitrile is predicted to provide a wealth of information regarding the number of distinct proton environments, their connectivity through spin-spin coupling, and the Z-stereochemistry of the double bond. Based on the analysis of analogous compounds, such as (Z)-4-oxo-4-(p-tolyl)but-2-enenitrile, specific chemical shifts and coupling constants can be anticipated. rsc.org

The vinylic proton at the C3 position is expected to appear as a triplet, due to coupling with the adjacent methylene (B1212753) protons at C4. A key indicator of the (Z)-configuration is the magnitude of the coupling constant between the vinylic proton and the C4 protons. In similar (Z)-α,β-unsaturated nitriles, this coupling constant is typically around 11.6 Hz. rsc.org The methyl group attached to the double bond at C2 would appear as a singlet, as it has no adjacent protons with which to couple. The protons of the methyl ketone at C7 would also present as a singlet. The methylene groups at C4 and C5 would likely appear as multiplets, due to coupling with each other and with the vinylic proton at C3.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H3 | ~6.0 | t | ~7.0 |

| H4 | ~2.8 | m | - |

| H5 | ~2.5 | t | ~7.0 |

| CH₃ (at C2) | ~2.1 | s | - |

| CH₃ (at C7) | ~2.2 | s | - |

The nitrile carbon (C1) is expected to have a characteristic chemical shift in the range of 115-125 ppm. rsc.org The carbons of the C=C double bond (C2 and C3) will appear in the olefinic region of the spectrum, with C2 being more downfield due to the attachment of the electron-withdrawing nitrile group. The carbonyl carbon of the ketone (C6) will have the most downfield chemical shift, typically in the range of 200-210 ppm. The methyl carbons will appear at the most upfield positions.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C1 (CN) | ~117 |

| C2 | ~145 |

| C3 | ~110 |

| C4 | ~35 |

| C5 | ~42 |

| C6 (C=O) | ~208 |

| C7 (CH₃) | ~30 |

| CH₃ (at C2) | ~22 |

To unambiguously assign all proton and carbon signals and to confirm the proposed structure, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other. For this compound, a COSY spectrum would show a cross-peak between the vinylic proton at H3 and the methylene protons at H4, and between the methylene protons at H4 and H5, thus confirming the connectivity of the alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the entire molecular puzzle, as it shows correlations between protons and carbons that are separated by two or three bonds. Key HMBC correlations for this compound would include:

The protons of the methyl group at C2 to the nitrile carbon (C1) and the olefinic carbons (C2 and C3).

The vinylic proton (H3) to the nitrile carbon (C1) and the C5 carbon.

The protons of the methyl ketone (H7) to the carbonyl carbon (C6).

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. For this compound, a NOESY spectrum would be expected to show a cross-peak between the vinylic proton (H3) and the protons of the methyl group at C2, confirming their cis relationship across the double bond and thus the (Z)-stereochemistry.

Mass Spectrometry (MS) Applications in Structural Elucidation

Mass spectrometry is a powerful analytical technique that provides information about the mass, and thus the molecular formula, of a compound, as well as structural information based on its fragmentation patterns.

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion with a high degree of accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula of this compound, which is C₈H₁₁NO. The calculated exact mass can then be compared to the experimentally measured mass to confirm the elemental composition.

Table 3: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₈H₁₂NO⁺ | 138.0919 |

| [M+Na]⁺ | C₈H₁₁NNaO⁺ | 160.0738 |

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is often characteristic of the compound's structure. For this compound, key fragmentation pathways would be expected to involve the cleavage of bonds adjacent to the carbonyl group and the nitrile group.

A common fragmentation for ketones is the McLafferty rearrangement, which for this molecule would involve the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the C4-C5 bond. This would result in the formation of a neutral enol and a charged alkene fragment. Another likely fragmentation is the loss of a methyl radical from the molecular ion to form an acylium ion. The nitrile group can also influence fragmentation, with potential loss of HCN or cleavage of the alkyl chain. The analysis of these fragmentation patterns in techniques like Electrospray Ionization-Time of Flight (ESI-TOF) or Gas Chromatography-Mass Spectrometry (GC-MS) provides corroborating evidence for the proposed structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are powerful complementary techniques for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies. The IR spectrum arises from the absorption of infrared radiation that excites molecular vibrations resulting in a change in the dipole moment. In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light, where the frequency shifts between the incident and scattered light correspond to the vibrational energy levels of the molecule. For a vibration to be Raman active, it must induce a change in the polarizability of the molecule.

For this compound, several key vibrational modes can be predicted. The presence of the nitrile group (C≡N) is expected to give rise to a sharp and intense absorption band in the IR spectrum, typically in the range of 2260-2220 cm⁻¹. spectroscopyonline.com The conjugation of the nitrile with the C=C double bond in the enenitrile system is likely to shift this frequency to the lower end of the range. spectroscopyonline.com Similarly, in the Raman spectrum, the C≡N stretch is also a characteristic and often strong band. researchgate.net

The carbonyl group (C=O) of the ketone will produce a strong absorption in the IR spectrum, generally appearing around 1715 cm⁻¹. The exact position can be influenced by the surrounding chemical environment. The carbon-carbon double bond (C=C) stretch of the α,β-unsaturated system is expected to appear in the 1680-1630 cm⁻¹ region in the IR spectrum. spectroscopyonline.com Due to conjugation, this band might be of variable intensity. In the Raman spectrum, the C=C stretch is often a strong and readily identifiable peak.

The Z-configuration of the double bond can also be investigated using vibrational spectroscopy. The out-of-plane C-H bending vibrations can sometimes provide clues about the stereochemistry of the double bond.

A hypothetical summary of the expected key vibrational bands for this compound is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Nitrile (C≡N) | Stretching | 2240 - 2220 | 2240 - 2220 |

| Ketone (C=O) | Stretching | ~1715 | Variable |

| Alkene (C=C) | Stretching | 1660 - 1640 | Strong |

| Methyl (CH₃) | Bending | ~1450, ~1375 | ~1450, ~1375 |

| Methylene (CH₂) | Bending | ~1465 | ~1465 |

X-ray Diffraction Analysis of Crystalline Derivatives

X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline form. This technique relies on the scattering of X-rays by the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern can be mathematically analyzed to generate a detailed model of the molecular structure, including precise bond lengths, bond angles, and torsional angles.

While obtaining a suitable single crystal of the parent compound this compound might be challenging, the preparation of crystalline derivatives is a common strategy. For instance, reaction of the ketone functionality to form a crystalline derivative like a semicarbazone or a 2,4-dinitrophenylhydrazone could facilitate crystallization.

Once a suitable crystal is obtained, X-ray diffraction analysis would provide unambiguous confirmation of the Z-configuration of the C2=C3 double bond. The analysis would also reveal the precise conformation of the heptene (B3026448) chain and the relative orientation of the nitrile and oxo functional groups. This level of structural detail is invaluable for understanding intermolecular interactions in the solid state, which can influence the physical properties of the compound. The insights gained from the crystal structure can also be correlated with the spectroscopic data, providing a more complete picture of the molecule's properties. The use of advanced techniques like X-ray free-electron lasers (XFELs) can even allow for the study of protein dynamics when such molecules are bound to enzymes, though this is beyond the typical scope of small molecule characterization. nih.gov

Computational and Theoretical Investigations of Z 2 Methyl 6 Oxohept 2 Enenitrile

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals (HOMO-LUMO)

No published Density Functional Theory (DFT) studies on the electronic structure or the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of (Z)-2-methyl-6-oxohept-2-enenitrile are available. Such calculations would be valuable in understanding its reactivity, kinetic stability, and electronic properties.

Calculation of Vibrational Frequencies and Spectroscopic Properties

There are no available computational studies on the vibrational frequencies and spectroscopic properties of this compound. These calculations would be instrumental in interpreting experimental infrared and Raman spectra, allowing for the identification of characteristic vibrational modes.

Conformational Analysis and Energy Landscapes

A conformational analysis and the corresponding energy landscapes for this compound have not been reported in the scientific literature. This type of study would identify the most stable three-dimensional structures of the molecule.

Molecular Mechanics and Dynamics Simulations for Conformational Space Exploration

No molecular mechanics or dynamics simulations have been published that explore the conformational space of this compound. These simulations would provide insight into the molecule's flexibility and the accessible conformations over time.

Reaction Mechanism Studies using Computational Chemistry

Transition State Characterization for Key Synthetic Steps

There are no computational studies that characterize the transition states for key synthetic steps involved in the formation or reaction of this compound. Such investigations would be crucial for understanding the kinetics and mechanisms of its synthesis and subsequent chemical transformations.

Lack of Specific Research Data Hinders In-Depth Computational Analysis of this compound

A comprehensive review of available scientific literature and computational chemistry databases reveals a significant gap in the specific theoretical investigation of the chemical compound this compound. While computational studies on related α,β-unsaturated nitriles and ketones are present in the literature, specific data pertaining to the energetic profiles of its chemical transformations, its electronic charge and spin density distribution, and its electronic excitation behavior through Natural Transition Orbital (NTO) analysis are not currently available. This absence of targeted research prevents a detailed and accurate discussion of the computational and theoretical investigations as outlined.

The specified sections and subsections of the requested article require in-depth, scientifically validated data that is not available in the public domain for this compound. To generate content for these sections would necessitate fabricating data, which would be scientifically unsound and misleading.

Therefore, this article cannot be generated as requested due to the lack of specific, verifiable research findings for this compound. Further experimental and computational research on this specific molecule is required to provide the necessary data for such an in-depth analysis.

Mechanistic Studies of Formation and Transformation of Z 2 Methyl 6 Oxohept 2 Enenitrile

Radical Bicyclization Mechanisms

While direct studies on the radical bicyclization of (Z)-2-methyl-6-oxohept-2-enenitrile are not extensively documented, the formation of related cyclic keto-nitriles can be understood through established principles of radical cyclization. nih.gov These reactions typically proceed through a sequence of radical generation, intramolecular cyclization, and termination.

A plausible pathway for a hypothetical radical bicyclization involving a precursor to this compound could involve the generation of a radical at a position that allows for an intramolecular attack on the nitrile group. For instance, a radical generated at the δ-carbon of a suitable acyclic precursor could undergo a 5-exo-dig cyclization onto the nitrile carbon. This process is generally favored over the 6-endo-dig cyclization due to stereoelectronic reasons, as predicted by Baldwin's rules.

The mechanism would likely involve the following steps:

Radical Initiation: Generation of a radical at a specific site in a precursor molecule, often initiated by a radical initiator like AIBN (azobisisobutyronitrile).

Intramolecular Cyclization: The generated carbon-centered radical adds to the electrophilic carbon of the nitrile group, forming a cyclic iminyl radical intermediate.

Radical Propagation/Termination: The iminyl radical can then be trapped by a hydrogen atom donor or undergo further reactions to form the final product.

The regioselectivity of the initial radical generation and the stereoelectronics of the cyclization step are critical in determining the structure of the final cyclic product.

Intramolecular Cyanoboration Reaction Mechanisms

The intramolecular cyanoboration of an α,β-unsaturated system, such as a precursor to this compound, represents a potential, though less documented, synthetic route. Based on the known mechanisms of intermolecular cyanoboration of alkynes and the hydroboration of α,β-unsaturated carbonyls, a hypothetical intramolecular mechanism can be proposed. nih.govrsc.org

A suitable substrate would possess both a borane (B79455) moiety and an α,β-unsaturated ketone or ester functionality, tethered in a way that facilitates intramolecular reaction. The mechanism would likely be catalyzed by a transition metal, such as palladium or nickel.

A proposed catalytic cycle could involve:

Oxidative Addition: The transition metal catalyst would oxidatively add to the B-CN bond of a cyanoborating agent.

Coordination: The α,β-unsaturated system of the substrate would coordinate to the metal center.

Migratory Insertion: A cis-selective migratory insertion of the alkene into the metal-boron or metal-cyano bond would occur. For α,β-unsaturated ketones, a 1,4-conjugate addition is a likely pathway, leading to a metal enolate intermediate.

Reductive Elimination: Reductive elimination from the metal center would furnish the cyanoborated product, regenerating the catalyst.

The regioselectivity of the addition (1,2- vs. 1,4-addition to the enone system) would be a critical factor, influenced by the nature of the substrate, the catalyst, and the reaction conditions. Theoretical studies on the hydroboration of α,β-unsaturated carbonyls suggest that 1,4-addition is often favored. rsc.org

Stereochemical Course of Reactions

Factors Influencing Z-Stereoselectivity

The formation of the (Z)-isomer of 2-methyl-6-oxohept-2-enenitrile is a key stereochemical consideration. The stereoselectivity of forming α,β-unsaturated nitriles is often influenced by the reaction mechanism and the reagents employed.

In condensation reactions, such as a Knoevenagel-type condensation between a ketone and a cyano-containing species, the stereochemical outcome is determined by the relative stability of the transition states leading to the (Z) and (E) isomers. Steric hindrance between the substituents on the double bond plays a significant role. For this compound, the methyl group and the cyano group are on the same side of the double bond. The formation of the (Z)-isomer might be favored under certain conditions that stabilize the corresponding transition state, potentially through the use of specific catalysts or solvents that can influence the orientation of the reactants.

In other synthetic approaches, such as the elimination of a leaving group from a saturated precursor, the stereochemistry can be controlled by the conformation of the substrate during the elimination step. For example, an anti-periplanar elimination would lead to a specific isomer depending on the stereochemistry of the starting material.

Diastereoselectivity in Multi-Step Syntheses

In multi-step syntheses leading to more complex molecules derived from this compound, controlling diastereoselectivity is crucial. For instance, if the ketone functionality is involved in a reaction that creates a new stereocenter, the existing stereochemistry of the molecule can influence the outcome.

One relevant example from related chemistry is the diastereoselectivity in nitrile oxide cycloaddition reactions. beilstein-journals.org While not a direct transformation of the target molecule, the principles of stereocontrol are applicable. In such reactions, the facial selectivity of the approach of the reagent to the double bond is influenced by the steric and electronic properties of the substituents on the chiral centers already present in the molecule. Theoretical studies have been employed to understand and predict the diastereoselectivity in such cycloadditions, often considering the stability of different transition state conformers. nih.gov

The following table summarizes factors that can influence diastereoselectivity in reactions involving related keto-nitrile compounds.

| Reaction Type | Influencing Factors | Predicted Outcome |

| Aldol (B89426) Addition | Chelating vs. non-chelating conditions, steric bulk of reagents | Formation of syn or anti products |

| Nucleophilic Addition to Ketone | Steric hindrance from adjacent groups (Felkin-Anh model) | Preferential formation of one diastereomer |

| Cycloaddition Reactions | Facial bias due to existing stereocenters, catalyst control | High diastereomeric excess |

Kinetic and Thermodynamic Considerations in Synthetic Pathways

The efficiency and selectivity of synthetic pathways leading to and from this compound are governed by kinetic and thermodynamic factors.

In radical addition reactions, the rate of cyclization must be faster than competing side reactions, such as intermolecular trapping of the radical. nih.gov The stability of the radical intermediates and the transition states for their formation and reaction will determine the major products. Computational studies on related systems have shown that the energy barrier for radical addition to strained systems can be lower, and the reaction more thermodynamically favorable, providing a driving force for the reaction. rsc.org

In condensation reactions, the equilibrium between reactants and products can be shifted by removing a byproduct, such as water. The reaction can be under either kinetic or thermodynamic control. At lower temperatures, the kinetically favored product, which is formed faster, will predominate. At higher temperatures, the reaction may become reversible, leading to the thermodynamically more stable product.

Role of Catalysis in Targeted Syntheses and Transformations

Catalysis plays a pivotal role in achieving high efficiency and selectivity in the synthesis and transformation of molecules like this compound.

Lewis Acid Catalysis: Lewis acids can activate the carbonyl group of the ketone, making it more electrophilic and susceptible to nucleophilic attack. In the context of α,β-unsaturated systems, Lewis acids can also influence the regioselectivity of additions. For example, in intramolecular photocycloadditions of enones, Lewis acids have been shown to control the enantioselectivity by forming a complex with the substrate, which then preferentially absorbs light at a different wavelength than the uncomplexed enone, suppressing the racemic background reaction. nih.govpsu.edunih.gov

Transition Metal Catalysis: Transition metals are widely used in the synthesis of nitriles and ketones. For instance, palladium and nickel catalysts are effective in cyanoboration reactions. nih.gov Copper-catalyzed reactions are also common for the synthesis of pyrimidines from ketones and nitriles, where the catalyst facilitates the C-C and C-N bond formations. researchgate.net Furthermore, transition metal pincer complexes have been developed for the selective hydrogenation of nitriles to amines.

Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis. For example, chiral thiourea (B124793) catalysts have been used for the enantioselective conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. These catalysts can activate both the nucleophile and the electrophile through hydrogen bonding interactions, leading to highly organized transition states and excellent stereocontrol.

The table below provides examples of catalytic systems used in reactions relevant to the synthesis and transformation of keto-nitriles.

| Catalyst Type | Example Reaction | Role of Catalyst |

| Lewis Acid (e.g., AlBr₃-activated oxazaborolidine) | Intramolecular [2+2] photocycloaddition of enones | Enantioselective control by complexation |

| Transition Metal (e.g., Pd or Ni complexes) | Cyanoboration of alkynes | Catalyzes oxidative addition and reductive elimination |

| Transition Metal (e.g., Copper salts) | Cyclization of ketones with nitriles | Facilitates C-C and C-N bond formation |

| Organocatalyst (e.g., Chiral thiourea) | Conjugate addition to enones | Activates reactants via hydrogen bonding |

Potential Roles of Z 2 Methyl 6 Oxohept 2 Enenitrile in Broader Scientific Contexts

Intermediate in the Synthesis of Complex Organic Molecules

Generally, α,β-unsaturated nitriles are valuable intermediates in organic synthesis. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups. The double bond allows for various addition reactions, including Michael additions, which are fundamental for carbon-carbon bond formation. The ketone functionality can undergo reactions such as reductions, aldol (B89426) condensations, and Wittig reactions, providing further avenues for molecular elaboration.

Building Block for Heterocyclic Systems and Natural Product Analogs

The combination of functional groups in a molecule like (Z)-2-methyl-6-oxohept-2-enenitrile could theoretically serve as a precursor for the synthesis of heterocyclic compounds. For instance, the 1,5-dicarbonyl relationship that could be revealed after modification of the nitrile group might be exploited in condensation reactions with reagents like hydrazine (B178648) or hydroxylamine (B1172632) to form pyridazines or oxazines, respectively. The synthesis of natural product analogs often relies on the strategic use of such versatile building blocks to construct complex molecular architectures. nih.govnih.govresearchgate.net

Substrate for Exploring Novel Reaction Methodologies

The development of new chemical reactions often involves testing the scope and limitations of a new catalyst or reagent on a variety of substrates. A molecule containing an α,β-unsaturated nitrile and a ketone would be a suitable candidate for exploring novel catalytic processes, such as asymmetric reductions, conjugate additions, or C-H activation reactions. organic-chemistry.org

Role in Hypothetical Biosynthetic Pathways of Alkenenitriles

The biosynthesis of alkenenitriles in nature is not a widely documented phenomenon. While some organisms produce nitriles, the specific biosynthetic pathways are often complex and not fully elucidated. Any proposed role for This compound in a hypothetical biosynthetic pathway would be entirely conjectural without any supporting evidence from natural product isolation or feeding studies.

Future Research Directions and Challenges

Development of More Sustainable and Atom-Economical Synthetic Routes

The synthesis of α,β-unsaturated nitriles, particularly with specific stereochemistry like the (Z)-isomer, often relies on multi-step processes that may involve hazardous reagents or generate significant waste. A primary challenge is the development of greener synthetic methodologies.

Biocatalytic Approaches: Nature utilizes enzymes for nitrile synthesis with high efficiency and selectivity. rsc.orgresearchgate.net Future work could focus on identifying or engineering enzymes, such as aldoxime dehydratases, capable of converting a suitable aldoxime precursor directly into (Z)-2-methyl-6-oxohept-2-enenitrile. nih.gov This approach offers mild reaction conditions and potentially high stereoselectivity, minimizing the environmental impact. nih.gov

One-Pot and Tandem Reactions: Recent advancements have demonstrated the synthesis of (Z)-α,β-unsaturated nitriles through one-pot sequential hydroformylation/Knoevenagel reactions from simple olefins. acs.org Applying this strategy to a precursor of this compound could drastically improve process efficiency by reducing the number of isolation and purification steps. Similarly, copper-hydride-catalyzed dehydrative silylation of primary amides presents an economical route to nitriles that avoids harsh conditions. organic-chemistry.org

Atom Economy: Many traditional nitrile syntheses suffer from poor atom economy. organic-chemistry.orgorganic-chemistry.org Future research should prioritize methods that maximize the incorporation of atoms from reactants into the final product. For instance, copper-catalyzed cyanation of alkyl mesylates or deaminative cyanation using Zn(CN)₂ are promising routes for building the nitrile moiety with better atom economy. organic-chemistry.org

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

|---|---|---|

| Biocatalytic Dehydration | High (Z)-selectivity, mild aqueous conditions, biodegradable catalyst. | Identifying/engineering a suitable aldoxime dehydratase, substrate specificity. |

| One-Pot Hydroformylation/Knoevenagel | Uses cheap feedstocks, high process efficiency, reduced waste. acs.org | Achieving high regioselectivity and stereocontrol for the (Z)-isomer. |

| Copper-Catalyzed Dehydration | Economical, tolerates various functional groups, ambient temperature. organic-chemistry.org | Adaptation to the specific unsaturated amide precursor. |

Exploration of Unconventional Reactivity Patterns

The reactivity of α,β-unsaturated nitriles is typically dominated by conjugate addition reactions. A significant research direction involves exploring less conventional transformations to access novel molecular architectures.

Cycloaddition Reactions: The electron-deficient alkene of this compound could serve as a dienophile in Diels-Alder reactions or participate in various [3+2] or [2+2] cycloadditions. Investigating these pathways could lead to complex cyclic and heterocyclic structures that are otherwise difficult to synthesize.

Nitrile Group as a Covalent Warhead: The nitrile group can act as an electrophilic "warhead," forming reversible or irreversible covalent bonds with nucleophilic residues like cysteine in proteins. nih.govnih.gov This reactivity is crucial in the design of targeted covalent inhibitors. nih.gov Future studies could explore the interaction of this compound with biological nucleophiles to assess its potential as a bioactive agent. The electron-withdrawing nature of the nitrile can also enhance the reactivity of adjacent functionalities. nih.gov

Dual Functionalization: Recent progress in the dicarbofunctionalization of alkenes, such as copper-catalyzed acylcyanation, opens new avenues for modifying the C=C double bond. acs.org Applying such strategies to this compound could enable the simultaneous introduction of two different functional groups across the double bond in a single, stereocontrolled step, rapidly increasing molecular complexity. acs.org

Application of Advanced In-situ Analytical Techniques for Reaction Monitoring

To optimize synthetic routes and understand complex reaction mechanisms, real-time monitoring is essential. The application of advanced in-situ analytical techniques presents a major opportunity.

Spectroscopic Methods: Techniques such as in-situ Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide continuous data on the concentration of reactants, intermediates, and products. This is particularly valuable for optimizing conditions to favor the formation of the (Z)-isomer over the (E)-isomer and for identifying transient intermediates that could offer mechanistic insights.

Process Analytical Technology (PAT): Implementing PAT tools can help in understanding reaction kinetics, thermodynamics, and the influence of various parameters (temperature, pressure, catalyst loading) in real-time. This data is critical for scaling up reactions from the laboratory to industrial production safely and efficiently. The use of such tools is becoming increasingly important for analyzing complex interfaces and reaction environments. nih.gov

Table 2: Potential In-situ Analytical Techniques for Studying this compound Reactions

| Technique | Information Gained | Research Application |

|---|---|---|

| In-situ NMR | Structural confirmation of isomers, quantification of species, detection of intermediates. | Mechanistic studies of stereoselective synthesis, kinetic profiling. |

| In-situ FTIR/Raman | Monitoring of functional group transformations (C≡N, C=O, C=C). | Real-time optimization of reaction conditions, endpoint determination. |

| In-situ Mass Spectrometry | Identification of transient species and low-concentration byproducts. | Elucidation of complex reaction networks and catalyst decomposition pathways. |

Deeper Computational Insight into Complex Reaction Systems

Computational chemistry provides a powerful tool for predicting reactivity and guiding experimental design. For a molecule like this compound, computational studies can offer profound insights.

Mechanism and Selectivity Studies: Density Functional Theory (DFT) calculations can be used to model the transition states of competing reaction pathways. nih.govmdpi.com This would be invaluable for understanding the origin of (Z)-selectivity in its synthesis and for predicting how changes in catalysts or reaction conditions might influence the outcome. For example, computational revision of the Thorpe reaction mechanism has provided a deeper understanding of the energetics involved. mdpi.com

Predicting Reactivity: Computational models can predict the activation energies for reactions, such as the nucleophilic attack of cysteine on the nitrile group. nih.govacs.org This allows for an in silico screening of the molecule's potential biological activity before undertaking more resource-intensive experimental work.

Design of New Functional Materials incorporating this compound Motifs

The unique structure of this compound, featuring an α,β-unsaturated nitrile system analogous to cyanoacrylates, makes it an attractive monomer for creating novel polymers and functional materials. aronalpha.netpcbiochemres.com

Advanced Polymers: The polymerization of the vinyl group could lead to polymers with a backbone decorated with nitrile and oxoheptyl side chains. These side chains offer sites for further modification, such as cross-linking through the ketone or hydrolysis of the nitrile. The long alkyl chain of the oxoheptyl group could impart specific properties like hydrophobicity, flexibility, or a lower glass transition temperature to the resulting polymer. Such polymers could find applications as specialty adhesives, coatings, or in biomedical devices, similar to other cyanoacrylate-based materials. nih.govresearchgate.net

Responsive Materials: The ketone and nitrile functionalities could be used as handles to create "smart" materials that respond to specific stimuli (e.g., pH, temperature, specific chemicals). For example, the ketone could form reversible covalent bonds with diols, creating dynamic polymer networks.

High-Performance Adhesives: Cyanoacrylates are renowned for their fast-curing and strong bonding properties. aronalpha.netpatsnap.com By incorporating the this compound motif into copolymer systems, it may be possible to develop new adhesives with tailored properties, such as improved flexibility, thermal stability, or adhesion to specific substrates like non-polar plastics. pcbiochemres.compatsnap.com

Table 3: Potential Applications of Materials Derived from this compound

| Material Type | Polymerization/Modification Strategy | Potential Properties & Applications |

|---|---|---|

| Homopolymers/Copolymers | Radical or anionic polymerization of the C=C bond. | Flexible films, specialty coatings, matrices for controlled release. |

| Cross-linked Networks | Post-polymerization reaction via the ketone or nitrile groups. | Hydrogels, elastomers, stimuli-responsive materials. |

| Biomimetic Adhesives | Copolymerization with bio-inspired monomers (e.g., DOPA derivatives). nih.gov | Underwater or medical-grade adhesives with enhanced flexibility. researchgate.net |

Q & A

Q. How can multivariate analysis improve the interpretation of synthetic yield data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.